N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide
Description
Its core structure consists of a fused benzothieno[2,3-d]pyrimidine scaffold, substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2.
Synthesis: The compound is synthesized via multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by sulfanyl-acetamide coupling. Key steps involve the use of dimethylformamide (DMF) as a solvent and controlled pH/temperature to optimize yields .
Applications: Preliminary studies suggest its relevance in targeting enzymes or receptors associated with inflammatory or oncological pathways, though detailed mechanistic data remain under investigation .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S3/c1-34-17-10-8-16(9-11-17)29-24(31)22-19-4-2-3-5-20(19)36-23(22)28-25(29)35-14-21(30)27-15-6-12-18(13-7-15)37(26,32)33/h6-13H,2-5,14H2,1H3,(H,27,30)(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAPFKKEXAALAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)SC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477329-77-4 | |
| Record name | N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HE XAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on antioxidant and anticancer properties based on various studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the aminophenyl and methoxyphenyl moieties suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 1,2,4-triazole and hydrazone compounds have shown promising antioxidant activities through mechanisms such as DPPH radical scavenging.
Table 1: Comparison of Antioxidant Activities
| Compound | DPPH Scavenging Activity | Comparison to Ascorbic Acid |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher | Yes |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 1.35 times higher | Yes |
| N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo...} | TBD | TBD |
The antioxidant activity of N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo...} has not been explicitly quantified in available literature but is anticipated to be significant based on structural similarities.
Anticancer Activity
The anticancer potential of compounds related to N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo...} has been explored in various studies. The MTT assay has been a standard method for assessing cytotoxicity against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer).
Case Study: Anticancer Efficacy
In a study focused on novel anticancer compounds derived from drug libraries:
- The compound exhibited selective cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
- The mechanism of action may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging : Compounds with thiol groups can neutralize free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation.
- Cellular Uptake : Lipophilicity due to the methoxy group may enhance cellular absorption.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous benzothienopyrimidine and thienopyrimidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Target Compound : N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide |
- Hexahydrobenzothieno[2,3-d]pyrimidine core - 4-Methoxyphenyl at position 3 - 4-Aminosulfonylphenyl-acetamide at position 2 |
Potential kinase inhibition (predicted) Anti-inflammatory activity (in silico) |
High polarity due to sulfonamide group; enhanced solubility in polar solvents |
| N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () |
- Tetrahydrothieno[3,2-d]pyrimidine core - 4-Nitrophenyl at position 3 - 4-Ethoxyphenyl-acetamide at position 2 |
Moderate cytotoxicity (IC₅₀ = 12 µM in HeLa cells) Nitro group enhances electrophilic reactivity |
Lower solubility due to nitro group; prone to redox reactions |
| 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide () |
- Hexahydrobenzothieno[2,3-d]pyrimidine core - 4-Ethoxyphenyl at position 3 - 2-Methylphenyl-acetamide at position 2 |
Antiproliferative activity (IC₅₀ = 8 µM in MCF-7 cells) | Ethoxy group improves membrane permeability; methylphenyl reduces metabolic stability |
| 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide () |
- Non-hydrogenated thieno[3,2-d]pyrimidine core - 3,5-Dimethylphenyl at position 3 - 4-Acetamidophenyl-acetamide at position 2 |
Strong COX-2 inhibition (IC₅₀ = 0.5 µM) | Planar structure enhances π-π stacking; acetamide improves oral bioavailability |
Key Findings:
Core Structure Impact: Hydrogenated cores (e.g., hexahydrobenzothieno) improve solubility but reduce aromatic interactions compared to non-hydrogenated analogs . Thieno[3,2-d]pyrimidine derivatives exhibit stronger enzyme inhibition due to planarity, whereas benzothieno[2,3-d]pyrimidines show better pharmacokinetic profiles .
Substituent Effects: Methoxy vs. Ethoxy: Methoxy groups enhance metabolic stability, while ethoxy groups increase lipophilicity . Aminosulfonyl vs. Nitro: The aminosulfonyl group in the target compound improves water solubility and target binding via hydrogen bonding, contrasting with the nitro group’s electrophilic reactivity .
Biological Activity: The target compound’s aminosulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas dimethylphenyl or nitro-substituted analogs show broader cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the preparation of the thieno[2,3-d]pyrimidin-2-yl core. Key steps include:
- Nucleophilic substitution to introduce the 4-methoxyphenyl group at position 3 of the pyrimidine ring .
- Thioether bond formation between the pyrimidine core and the acetamide side chain using coupling agents (e.g., DCC or EDC) under inert atmospheres .
- Critical conditions : Temperature control (60–80°C for cyclization steps), solvent selection (DMF or THF for solubility), and catalyst use (e.g., triethylamine for deprotonation) .
- Purity assurance : Reaction progress monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, 90% purity threshold) .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of the thioacetamide group (δ 3.8–4.2 ppm for SCH2) and aromatic protons (δ 6.8–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 568.2) .
- X-ray crystallography : Resolve stereochemical ambiguities in the hexahydrobenzothieno-pyrimidine ring .
- Purity validation : HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.3% for C, H, N, S) .
Advanced Research Questions
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodology :
- Structural analogs : Synthesize derivatives with variations in the 4-methoxyphenyl (e.g., replace with halogenated or nitro-substituted aryl groups) and sulfamoyl moieties .
- Biological assays : Test analogs against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence polarization or enzymatic inhibition assays .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify critical residues in active sites .
- Data interpretation : Correlate substituent electronic effects (Hammett σ values) with IC50 shifts to quantify SAR trends .
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Root-cause analysis :
- Purity verification : Re-examine conflicting studies for HPLC/MS data; impurities >5% may skew bioactivity results .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
- Validation : Reproduce key experiments under controlled conditions and cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies are effective for identifying biological targets and interaction mechanisms?
- Target deconvolution :
- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Transcriptomics : Profile gene expression changes (RNA-seq) in treated cell lines to infer pathway involvement .
- Mechanistic studies :
- Kinetic analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
- Mutagenesis : Validate target engagement by testing activity against mutant proteins (e.g., kinase ATP-binding pocket mutants) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?
- Strategies :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the sulfamoylphenyl moiety .
- Metabolic stability : Replace labile groups (e.g., methoxy with trifluoromethyl to reduce CYP450-mediated oxidation) .
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Caco-2 permeability : Assess intestinal absorption potential using monolayer transepithelial resistance .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in cytotoxicity data between in vitro and in vivo models?
- Troubleshooting steps :
- Dosage calibration : Ensure in vivo doses account for plasma protein binding (measure via equilibrium dialysis) .
- Metabolite profiling : Identify active/toxic metabolites (e.g., via HR-MS/MS) that may not form in vitro .
- Model relevance : Compare cell line genetic backgrounds (e.g., p53 status) with in vivo tumor models .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in .
- SAR frameworks : Structural analog comparisons in .
- Target identification : Chemoproteomic approaches in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
